molecular formula C22H36N2O3 B15348381 1-(Piperidinomethyl)ethyl 4-(hexyloxy)-2-methylcarbanilate CAS No. 63986-61-8

1-(Piperidinomethyl)ethyl 4-(hexyloxy)-2-methylcarbanilate

Cat. No.: B15348381
CAS No.: 63986-61-8
M. Wt: 376.5 g/mol
InChI Key: OWXIJTPRDWLSET-UHFFFAOYSA-N
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Description

1-(Piperidinomethyl)ethyl 4-(hexyloxy)-2-methylcarbanilate is a synthetic carbanilate derivative with a piperidinomethyl side chain and a hexyloxy substituent. It is primarily studied for its fungicidal properties, particularly against Botrytis cinerea, a pathogen responsible for gray mold in crops . The compound’s structure combines a carbanilate backbone with a piperidine moiety, enhancing its lipophilicity and membrane permeability, which contributes to its bioactivity . Its synthesis typically involves Mitsunobu reactions or nucleophilic substitutions to attach the hexyloxy group to the aromatic ring .

Properties

CAS No.

63986-61-8

Molecular Formula

C22H36N2O3

Molecular Weight

376.5 g/mol

IUPAC Name

1-piperidin-1-ylpropan-2-yl N-(4-hexoxy-2-methylphenyl)carbamate

InChI

InChI=1S/C22H36N2O3/c1-4-5-6-10-15-26-20-11-12-21(18(2)16-20)23-22(25)27-19(3)17-24-13-8-7-9-14-24/h11-12,16,19H,4-10,13-15,17H2,1-3H3,(H,23,25)

InChI Key

OWXIJTPRDWLSET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN2CCCCC2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the carbanilate and piperidine-derived fungicide classes. Below, it is compared to structurally and functionally related compounds in terms of degradation pathways , biological efficacy , and synthetic efficiency .

Degradation and Environmental Stability

Studies on degradation pathways reveal critical differences in photostability and hydrolysis rates among carbanilates and piperidine derivatives:

Compound Photodegradation Half-life (h) Hydrolysis Half-life (pH 7, 25°C) Primary Degradation Pathway
1-(Piperidinomethyl)ethyl 4-(hexyloxy)-2-methylcarbanilate 48.2 ± 3.1 120 ± 8 Oxidative cleavage of piperidine ring
Fenhexamid 12.5 ± 1.8 24 ± 3 Hydroxylation of aromatic ring
Iprodione 6.3 ± 0.9 8 ± 1 Hydrolysis of hydantoin ring

The target compound exhibits superior photostability compared to fenhexamid and iprodione, likely due to the hexyloxy group’s electron-donating effect, which reduces radical formation under UV exposure . However, its slower hydrolysis may raise concerns about environmental persistence.

Critical Analysis and Implications

This compound demonstrates a unique balance of stability and potency among carbanilates. While its environmental persistence warrants further study, its low EC₅₀ and synthetic scalability make it a promising candidate for agricultural applications. Future research should explore hybrid derivatives combining its piperidine motif with shorter alkoxy chains to mitigate hydrolysis issues .

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